

# Benchmarking the in vivo efficacy of Enfumafungin against standard-of-care antifungals

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## Compound of Interest

Compound Name: *Enfumafungin*

Cat. No.: *B1262757*

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## Enfumafungin's In Vivo Efficacy Benchmark Against Standard-of-Care Antifungals

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of **Enfumafungin**, a novel (1,3)- $\beta$ -D-glucan synthase inhibitor, against standard-of-care antifungal agents. The data presented is derived from preclinical studies in established murine models of invasive fungal infections, offering a quantitative benchmark for researchers, scientists, and drug development professionals.

### Executive Summary

**Enfumafungin** and its orally bioavailable derivative, Ibrexafungerp (formerly SCY-078), have demonstrated potent antifungal activity in vivo, positioning them as promising alternatives to conventional therapies. This guide summarizes key in vivo efficacy data, comparing Ibrexafungerp to the echinocandin caspofungin and the azole fluconazole in a murine model of disseminated candidiasis. The findings indicate that Ibrexafungerp exhibits significant efficacy in reducing fungal burden and improving survival, including against isolates resistant to standard therapies.

## Data Presentation: In Vivo Efficacy Comparison

The following tables summarize the in vivo efficacy of Ibrexafungerp compared to standard-of-care antifungals in a neutropenic murine model of invasive candidiasis caused by *Candida auris*.

Table 1: Survival Rate in a Murine Model of Invasive Candidiasis (*C. auris*)[\[1\]](#)

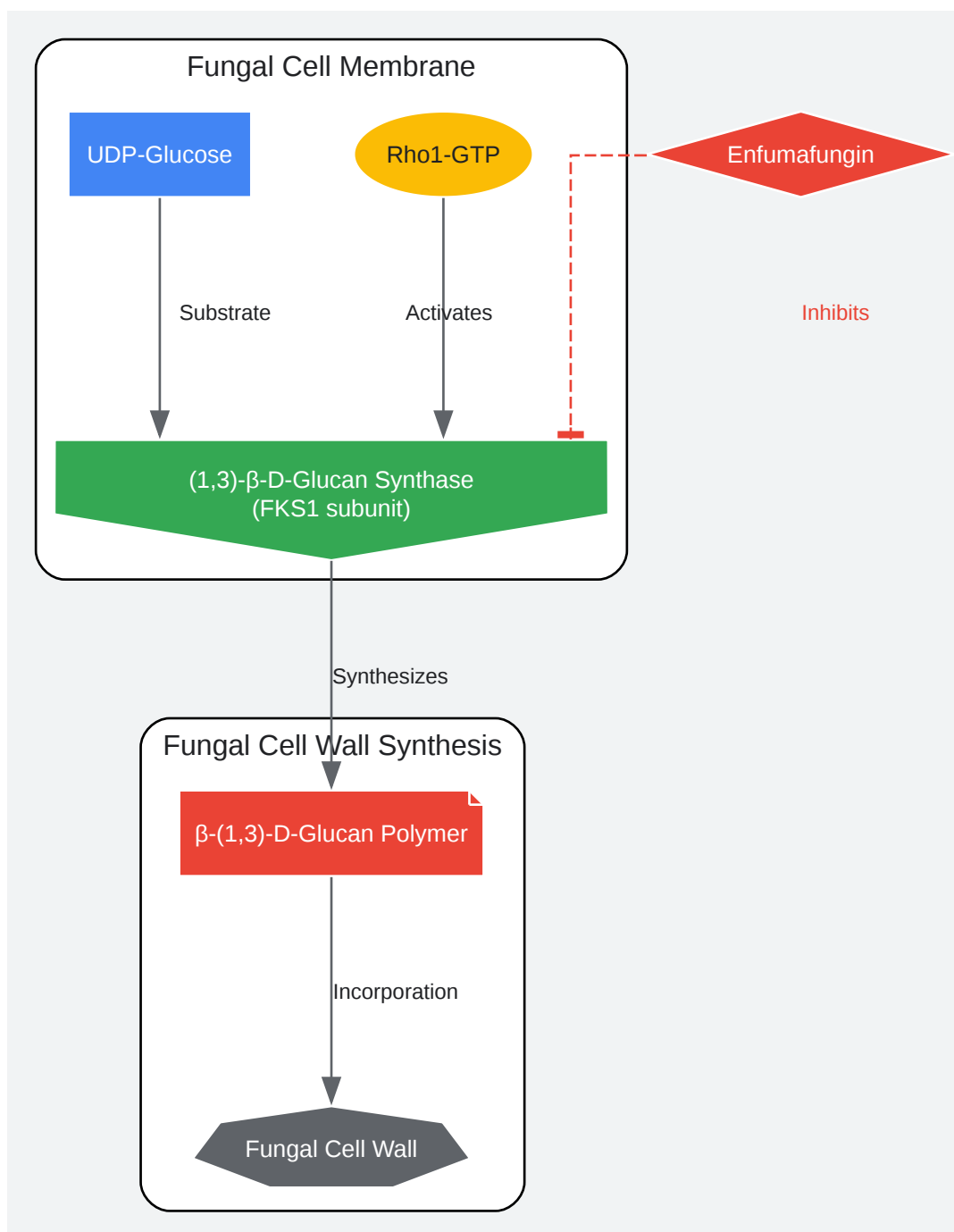
Treatment Group	Dose	Route	Survival Rate (Day 8 post-infection)	Survival Rate (Day 21 post-infection)
Vehicle Control	-	Oral	0%	0%
Ibrexafungerp	20 mg/kg BID	Oral	60%	20%
Ibrexafungerp	30 mg/kg BID	Oral	80%	60%
Ibrexafungerp	40 mg/kg BID	Oral	90%	70%
Caspofungin	10 mg/kg QD	IP	70%	70%
Fluconazole	20 mg/kg QD	Oral	0%	0%

Table 2: Kidney Fungal Burden in a Murine Model of Invasive Candidiasis (*C. auris*)[\[1\]](#)

Treatment Group	Dose	Route	Mean Kidney Fungal Burden (Log10 CFU/g ± SD) at Day 8
Vehicle Control	-	Oral	5.36 ± 0.54
24-h Control (at start of therapy)	-	-	4.62 ± 0.31
Ibrexafungerp	20 mg/kg BID	Oral	3.85 ± 1.21
Ibrexafungerp	30 mg/kg BID	Oral	2.83 ± 1.05
Ibrexafungerp	40 mg/kg BID	Oral	1.83 ± 0.59
Caspofungin	10 mg/kg QD	IP	4.50 ± 0.87
Fluconazole	20 mg/kg QD	Oral	5.79 ± 0.48
P < 0.05 compared to vehicle control.			

## Mechanism of Action: (1,3)-β-D-Glucan Synthase Inhibition

**Enfumafungin** and its derivatives act by inhibiting (1,3)-β-D-glucan synthase, an essential enzyme for the synthesis of β-glucan, a key component of the fungal cell wall.<sup>[2]</sup> This disruption of cell wall integrity leads to fungal cell death. This mechanism is distinct from that of azoles, which target ergosterol synthesis, and polyenes like Amphotericin B, which bind to ergosterol and disrupt the cell membrane.



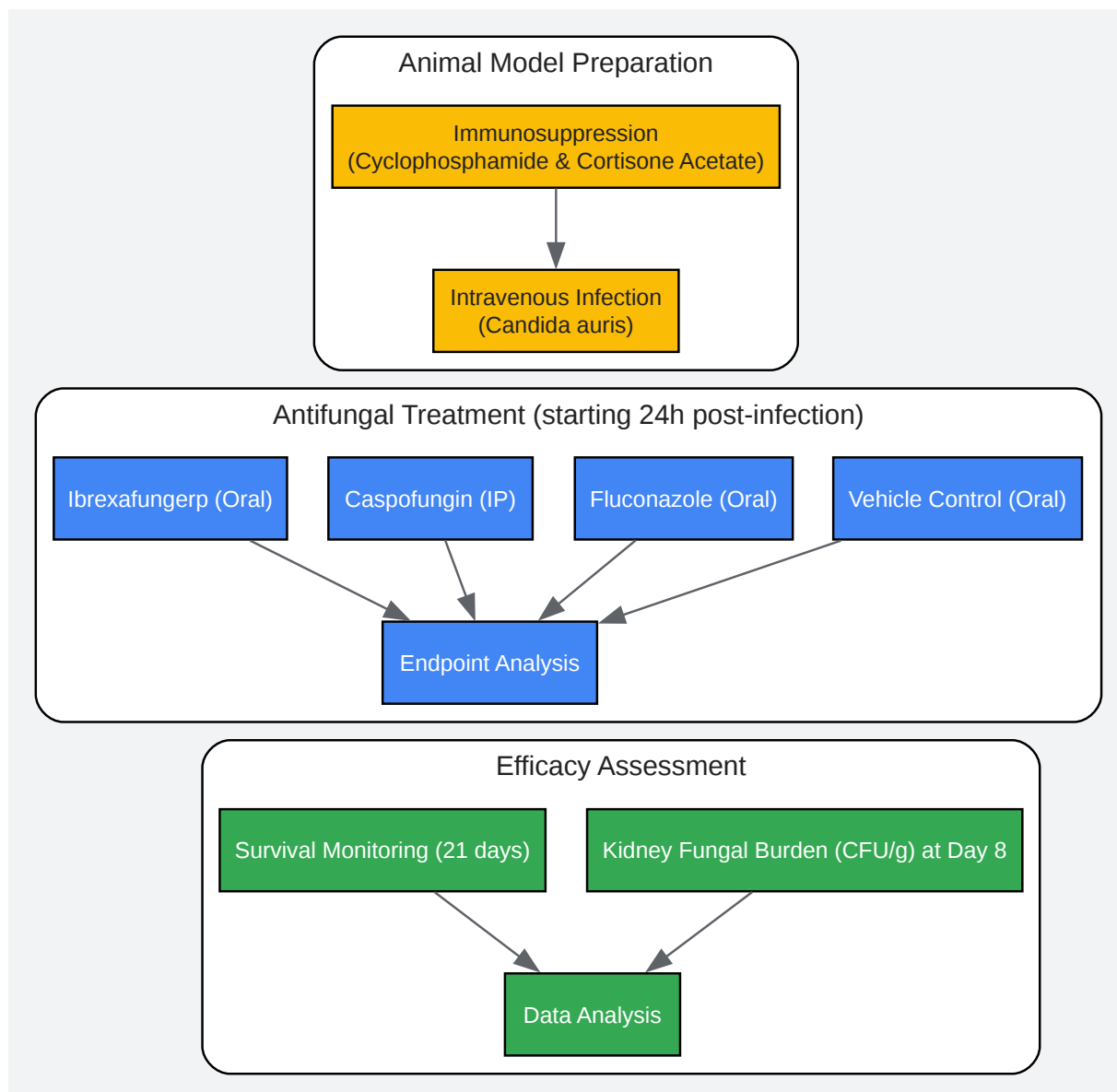
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Caption: Mechanism of action of **Enfumafungin**.

## Experimental Protocols

The in vivo efficacy data presented above was generated using a standardized murine model of disseminated candidiasis.

## Experimental Workflow: Murine Model of Disseminated Candidiasis



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